molecular formula C4H6O7 B13356155 oxaldehydic acid;hydrate

oxaldehydic acid;hydrate

Cat. No.: B13356155
M. Wt: 166.09 g/mol
InChI Key: LAHAGFQUPZWPAZ-UHFFFAOYSA-N
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Description

Oxaldehydic acid; hydrate (C₂H₄O₄), systematically named glyoxylic acid monohydrate, is a bifunctional organic compound containing both aldehyde (-CHO) and carboxylic acid (-COOH) groups. It exists as a monohydrate (C₂H₂O₃·H₂O) under standard conditions, with a molecular weight of 92.05 g/mol. The compound is freely soluble in water and polar solvents like dimethyl sulfoxide, with a melting point range of 48–52°C and decomposition above 110°C .

Properties

Molecular Formula

C4H6O7

Molecular Weight

166.09 g/mol

IUPAC Name

oxaldehydic acid;hydrate

InChI

InChI=1S/2C2H2O3.H2O/c2*3-1-2(4)5;/h2*1H,(H,4,5);1H2

InChI Key

LAHAGFQUPZWPAZ-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(=O)O.C(=O)C(=O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxaldehydic acid;hydrate can be synthesized through several methods:

Industrial Production Methods

Industrially, this compound is often produced from glyoxal through catalytic, electrochemical, and enzymatic methods. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

"Oxaldehydic acid;hydrate" is not a recognized chemical name. However, "Glyoxylic acid" and "oxoacetic acid" are synonymous terms referring to the same organic compound . Glyoxylic acid is a colorless solid that naturally occurs and has various industrial applications . It is one of the C2 carboxylic acids, along with acetic acid, glycolic acid, and oxalic acid . When glyoxylic acid is in an aqueous solution, it forms hydrates and further condenses into a series of oligomers .

Here's a detailed overview of the applications of glyoxylic acid monohydrate:

Agrochemicals

  • Glyoxylic acid monohydrate is used as an intermediate in the production of herbicides and pesticides .
  • It serves as a raw material for EDDHA-FE, an organic fertilizer .

Personal Care Products

  • Glyoxylic acid is used as a neutralizing agent in personal care products .
  • It is widely used in hair straightening products as a formaldehyde-free alternative . The carboxylate and aldehyde groups in glyoxylic acid react with the amine groups present in hair keratin, forming stable bonds . It helps in removing dead skin cells, retaining skin moisture, and making the skin smoother and softer .
  • Glyoxylic Acid is a raw material for Allantoin, used in cosmetics for its skin-softening and cell regeneration properties .

Water Treatment

  • Glyoxylic acid monohydrate is used to manufacture the water treatment agent 2-Hydroxyphosphonocarboxylic Acid (HPAA) .

Other Applications

  • Industrial Manufacturing: Used as a surface treatment, anti-scaling agent, and corrosion inhibitor .
  • Coatings and Adhesives: It is used to make water-soluble polymers and copolymers .
  • Cross-linking Agent: Glyoxylic acid monohydrate can be used as a chemical cross-linking agent .
  • Synthesis of complexing agents: Key raw material for the synthesis of Ethylene bis(hydroxyphenyl)glycine, glyphosate, 2-hydroxy quinoxaline and complexing agents like EDDHA .
  • Flavors and Fragrances: Key raw material for different aromas such as vanillin, ethyl vanillin, and heliotropin .
  • Dyes and Varnishes: Raw material in the production of dyes and varnishes .
  • Organic Synthesis: Building block in organic synthesis, used to synthesize heterocycles such as imidazoles . It can be used in the synthesis of a sulfinylmaleate, which acts as a dienophile for enantioselective Diels-Alder cycloadditions .
  • Histology: Glyoxal solutions can be used as a fixative for histology, preserving cells for microscopic examination .

Scientific Research

  • Glycine Formation: Glyoxylic acid can be used to produce glycine in ammonium-rich aqueous solutions .
  • Oxalic Acid Reduction: Glyoxylic acid is involved in the reduction of oxalic acid to glycolic acid, a process studied using ruthenium supported on carbon as catalysts .

Mechanism of Action

The mechanism of action of oxaldehydic acid;hydrate involves its conversion to glyoxylate, which participates in various biochemical pathways. In aqueous solution, it exists in equilibrium with its hydrate form, dihydroxyacetic acid . This equilibrium is influenced by factors such as pH and temperature .

Comparison with Similar Compounds

Comparison with Similar Compounds

Glyoxylic Acid (Anhydrous)

  • Formula : C₂H₂O₃ (anhydrous).
  • Molecular Weight : 74.04 g/mol.
  • Key Differences: The anhydrous form lacks the water molecule, leading to a lower molecular weight and altered solubility (hygroscopic nature). Reactivity: More prone to polymerization in the absence of water. Applications: Direct precursor to the monohydrate; used in agrochemicals and pharmaceuticals .

Oxalic Acid (C₂H₂O₄) and Oxalic Acid Dihydrate (C₂H₂O₄·2H₂O)

  • Structure : Contains two carboxylic acid groups.
  • Acidity : Stronger acid (pKa₁ = 1.25, pKa₂ = 4.14) compared to glyoxylic acid (pKa = 3.18).
  • Applications :
    • Oxalic acid: Metal cleaning, bleaching, and as a reducing agent.
    • Dihydrate form: Common in industrial processes due to stability and ease of handling .
  • Contrast : Oxaldehydic acid; hydrate’s aldehyde group enables nucleophilic additions absent in oxalic acid.

Acetic Acid (CH₃COOH)

  • Acidity : Weaker (pKa = 4.76) than glyoxylic acid.
  • Applications : Food preservative, vinyl acetate production.
  • Key Difference : Lacks the aldehyde functionality, limiting its use in condensation reactions .

Aldehydic Acid (Historical Term)

  • Context: Refers to compounds like "aldehyde" (C₄H₈O) in older nomenclature (e.g., acetyle series).
  • Contrast : Oxaldehydic acid; hydrate is a modern, well-defined compound with dual functionality, unlike the hypothetical or obsolete aldehydic acids described in early chemistry .

Data Tables

Table 1: Structural and Physical Comparison

Compound Formula Molecular Weight (g/mol) Melting Point (°C) Solubility in Water
Oxaldehydic acid; hydrate C₂H₄O₄ 92.05 48–52 Freely soluble
Glyoxylic acid (anhydrous) C₂H₂O₃ 74.04 -93 (anhydrous) Hygroscopic
Oxalic acid dihydrate C₂H₂O₄·2H₂O 126.07 101–102 Highly soluble
Acetic acid CH₃COOH 60.05 16.6 Miscible

Research Findings

Reactivity and Catalysis

  • Oxaldehydic Acid; Hydrate : Enables anti-Markovnikov hydrosilylation of alkenes when paired with magnesium hydrides, contrasting with transition-metal catalysts .
  • Oxalic Acid : Forms stable chelates with metals, used in wastewater treatment .

Computational Insights

  • DFT studies confirm the exothermic nature of Mg–H/C=C insertion in oxaldehydic acid; hydrate reactions, with a barrier of 15.1 kcal/mol for secondary alkene activation .

Q & A

Q. What are the established methods for synthesizing oxaldehydic acid hydrate, and how is its purity validated?

Methodological Answer: Oxaldehydic acid hydrate (glyoxylic acid hydrate) is typically synthesized via controlled oxidation of glyoxal or glycolic acid under acidic conditions. A common protocol involves using nitric acid as an oxidizing agent at 40–60°C, followed by crystallization to isolate the hydrate . Characterization requires 1H/13C NMR to confirm the aldehyde (δ ~9.5 ppm) and carboxylic acid (δ ~170 ppm) functional groups, alongside FT-IR for O-H (3200–3500 cm⁻¹) and C=O (1720 cm⁻¹) stretches . Purity is validated via titration (e.g., acid-base titration with NaOH) and melting point analysis (literature range: -93°C for anhydrous glyoxylic acid; deviations indicate hydration state or impurities) .

Q. How should researchers prepare standardized solutions of oxaldehydic acid hydrate for quantitative assays?

Methodological Answer: Standard solutions require precise molarity calculations accounting for hydration. For example, dissolving 7.4 g of oxaldehydic acid hydrate (C₂H₂O₃·H₂O, MW 92.05 g/mol) in 1 L of deionized water yields a 0.1 M solution. pH stabilization (e.g., buffering at pH 3–4 with citrate) prevents spontaneous decomposition. Calibrate using UV-Vis spectroscopy (λmax ~280 nm for glyoxylate) or HPLC with a C18 column and refractive index detection . Validate against NIST-certified reference materials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for oxaldehydic acid hydrate’s hydration state?

Methodological Answer: Conflicting data (e.g., variable O-H stretching in IR or NMR peak shifts) often arise from dynamic equilibrium between anhydrous and hydrated forms. To address this:

  • Conduct thermogravimetric analysis (TGA) to quantify water loss (e.g., ~10–15% mass loss at 100–120°C confirms monohydrate) .
  • Use variable-temperature NMR to monitor aldehyde proton shifts, as hydration suppresses the aldehyde signal .
  • Compare experimental X-ray crystallography data (e.g., unit cell parameters) with Cambridge Structural Database entries to confirm lattice water .

Q. How can researchers design experiments to probe oxaldehydic acid hydrate’s role in radical generation and oxidative pathways?

Methodological Answer: To study radical generation (e.g., hydroxyl or superoxide radicals):

  • Employ electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect transient radicals in aqueous solutions .
  • Couple with HPLC-MS to identify decomposition products (e.g., glyoxalate, formate) under varying pH and temperature .
  • Use kinetic modeling (e.g., DFT calculations) to map reaction pathways and activation energies for radical formation .

Q. What methodologies address stability challenges in long-term storage of oxaldehydic acid hydrate?

Methodological Answer: Instability arises from hygroscopicity and thermal sensitivity. Mitigation strategies include:

  • Lyophilization to produce anhydrous glyoxylic acid, stored at -20°C under argon .
  • Stabilizers : Add 0.1% (w/v) EDTA to chelate metal ions that catalyze decomposition .
  • Periodic QC checks : Monitor purity via ion chromatography for formic acid (degradation byproduct) and Karl Fischer titration for water content .

Data Analysis and Reproducibility

Q. How should researchers reconcile discrepancies in reported thermodynamic properties of oxaldehydic acid hydrate?

Methodological Answer: Discrepancies (e.g., ΔHhydration values) may stem from inconsistent hydration states or measurement techniques. To ensure reproducibility:

  • Standardize DSC protocols (heating rate 5°C/min, N₂ atmosphere) for enthalpy measurements .
  • Cross-reference NIST WebBook data (e.g., entropy, heat capacity) with in-house results .
  • Report uncertainty intervals for all measurements (e.g., ±0.5 kJ/mol for calorimetry) per ISO/IEC 17025 guidelines .

Q. What statistical approaches are recommended for analyzing clustered data in studies of oxaldehydic acid hydrate’s biological effects?

Methodological Answer: For clustered datasets (e.g., repeated measurements in cell cultures):

  • Apply mixed-effects models to account for within-group variability (e.g., lme4 package in R) .
  • Use Bonferroni correction for multiple comparisons to reduce Type I errors .
  • Validate findings via bootstrap resampling (10,000 iterations) to assess robustness .

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